molecular formula C30H44O3 B13077576 KadcoccineacidH

KadcoccineacidH

カタログ番号: B13077576
分子量: 452.7 g/mol
InChIキー: MYJZULRZDSHOPG-YPQAZMQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kadcoccineacid H is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea (Lem.) A.C. Sm. . It features a rare 14(13→12)-abeo-lanostane skeleton and a 5-substituted 2(5H)-furanone motif on the C-17 side chain, distinguishing it from other triterpenoids in its class . Structurally, it is characterized by a tetracyclic system with a fused oxa-heterocyclic ring, as confirmed by NMR and HRESIMS analysis . Kadcoccineacid H exhibits moderate cytotoxicity against human cancer cell lines (IC50 range: 3.11–7.77 μM) and anti-HIV activity (19.4 ± 14.4% inhibition rate) .

特性

分子式

C30H44O3

分子量

452.7 g/mol

IUPAC名

(2R)-2-[(2R)-2-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]propyl]-4-methyl-2H-furan-5-one

InChI

InChI=1S/C30H44O3/c1-17(14-20-15-18(2)27(32)33-20)21-10-12-29(6)22-8-9-25-28(4,5)26(31)11-13-30(25,7)24(22)16-23(29)19(21)3/h8,15,17,20-21,23-26,31H,3,9-14,16H2,1-2,4-7H3/t17-,20-,21-,23+,24-,25+,26-,29+,30-/m1/s1

InChIキー

MYJZULRZDSHOPG-YPQAZMQZSA-N

異性体SMILES

CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@H](C2=C)C[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C

正規SMILES

CC1=CC(OC1=O)CC(C)C2CCC3(C(C2=C)CC4C3=CCC5C4(CCC(C5(C)C)O)C)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidH involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using chromatographic techniques to isolate KadcoccineacidH .

Industrial Production Methods

Industrial production of KadcoccineacidH follows a similar extraction and purification process but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity and yield of KadcoccineacidH for commercial applications .

化学反応の分析

Types of Reactions

KadcoccineacidH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

KadcoccineacidH has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, and oxidative stress-related diseases.

    Industry: Utilized in the development of natural health products and supplements .

作用機序

KadcoccineacidH exerts its effects through various molecular targets and pathways:

類似化合物との比較

Comparison with Similar Compounds

Structural Features

Compound Structural Motifs Key Differences from Kadcoccineacid H
Kadcoccineacid B 6/6/5/6-fused tetracyclic system; lacks furanone side chain Absence of 5-substituted 2(5H)-furanone at C-17
Kadcoccinone B Rearranged lanostane skeleton; epoxy moiety at C-23/C-24 (23R,24S conformation) Epoxide group instead of furanone; different stereochemistry
Kadcoccitane C 6/6/5/6-fused system with C-20 esterification Modified side chain lacking furanone; anticoagulant activity
Kadcoccinic acid D Similar tetracyclic core; hydroxylation at C-15 No furanone; weaker anti-HIV activity (12.4 ± 12.5%)

Cytotoxicity

Compound IC50 (μM) Against Cancer Cells Selectivity Notes
Kadcoccineacid H 3.11–7.77 (HL-60, HeLa, MCF-7) Broad-spectrum activity
Kadcoccineacid B 3.11–7.77 (HL-60, A-549) Similar potency but narrower cell line coverage
Kadcoccinone E 2.89–4.56 (A549, HT-29) Higher potency due to 23S,24R conformation
Seco-coccinic acid A 16.6 (HL-60) Weak activity; requires higher concentrations

Anti-HIV Activity

Compound Inhibition Rate (%) Mechanism Notes
Kadcoccineacid H 19.4 ± 14.4 Targets HIV-1 protease/reverse transcriptase
Kadcoccinic acid D 12.4 ± 12.5 Less effective against viral entry
Micrandilactone C 85.2 (HIV-1) Stronger inhibition via cell membrane disruption

Other Pharmacological Activities

  • Kadcoccitane C : Exhibits anticoagulant activity by inhibiting thrombin generation (19.4 ± 14.4% inhibition) .
  • Kadlongilactone C : Potent inhibitor of platelet aggregation (linked to MAP kinase signaling) .
  • Kadcoccinic acid B : Antioxidant and neuroprotective effects, absent in Kadcoccineacid H .

Key Research Findings

Structural-Activity Relationships (SAR): The 5-substituted 2(5H)-furanone in Kadcoccineacid H enhances cytotoxicity compared to epoxide-containing analogs (e.g., kadcoccinones B and C) . C-17 side chain modifications dictate anti-HIV potency; esterification (as in kadcoccitanes) reduces viral inhibition .

Dual Activity Profile :
Kadcoccineacid H uniquely combines cytotoxicity and anti-HIV activity , whereas most analogs specialize in one domain (e.g., kadcoccitane C for anticoagulation) .

Limitations: Moderate potency (IC50 > 3 μM) compared to clinical agents like 5-fluorouracil (IC50 ~ 0.1 μM) . Limited bioavailability due to high molecular weight and hydrophobicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。